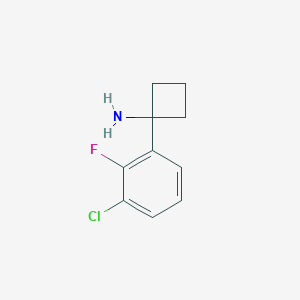

1-(3-Chloro-2-fluorophenyl)cyclobutanamine

Description

1-(3-Chloro-2-fluorophenyl)cyclobutanamine is a bicyclic amine featuring a cyclobutane ring substituted with a 3-chloro-2-fluorophenyl group. The compound’s molecular formula is C₁₀H₁₀ClFN, with a molecular weight of 198.65 g/mol (calculated from ). Its unique substitution pattern on the phenyl ring and cyclobutane backbone distinguishes it from related amines.

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

1-(3-chloro-2-fluorophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-8-4-1-3-7(9(8)12)10(13)5-2-6-10/h1,3-4H,2,5-6,13H2 |

InChI Key |

UQHDACRCZIGKMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=C(C(=CC=C2)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclobutanamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-fluorophenyl)cyclobutanamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)cyclobutanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for potential therapeutic applications, such as drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Ring Size

Key Observations:

- Substituent Position : The 3-chloro-2-fluoro substitution on the phenyl ring (target compound) may enhance electron-withdrawing effects and influence π-π stacking in receptor binding compared to 3-chloro () or 2-chloro () analogs .

- Functional Groups : The trifluoromethyl group in 1-(Trifluoromethyl)cyclobutanamine HCl increases lipophilicity (logP ~2.8 estimated), favoring blood-brain barrier penetration, whereas halogenated phenyl groups may improve target selectivity .

Key Observations:

- The synthesis of trifluoromethyl analogs involves multi-step processes with hazardous reagents (e.g., diphenyl phosphorazidate), whereas halogenated phenyl derivatives may require transition metal catalysis .

- No direct synthesis data are provided for the target compound, but methods for its hydrochloride salt analogs suggest feasible routes via reductive amination or coupling reactions .

Biological Activity

1-(3-Chloro-2-fluorophenyl)cyclobutanamine is a synthetic organic compound with a unique structural configuration that includes a cyclobutane ring and a phenyl group substituted with chlorine and fluorine atoms. This combination of functional groups contributes to its distinctive chemical properties, making it an intriguing subject for medicinal chemistry research. The compound's potential biological activities are primarily linked to its interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The molecular formula of this compound allows for diverse interactions within biological systems. The presence of halogen substituents, particularly the chlorine and fluorine atoms, may enhance its binding affinity to specific targets, thereby influencing its pharmacological profile.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| 1-(3-Chloro-2-fluorophenyl)cyclopropanamine | Cyclopropane instead of cyclobutane | Smaller ring size may affect stability and reactivity. |

| N-(4-Chlorophenyl)cyclobutanamine | Different substitution pattern on the phenyl ring | May exhibit different biological activities due to chlorine placement. |

| 1-(3-Bromo-2-fluorophenyl)cyclobutanamine | Bromine instead of chlorine | Altered electronic properties could influence reactivity and interaction with targets. |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating various cellular pathways. The compound has been studied for its potential effects on microtubule stabilization, which is critical in cellular processes such as mitosis and intracellular transport.

The interaction studies involving this compound typically utilize techniques such as radiolabeled binding assays and cell-based assays to evaluate its binding affinity and functional effects on target proteins. These studies reveal that the compound can stabilize microtubules, leading to alterations in cellular dynamics.

Case Studies

In preclinical models, the compound has demonstrated promising results in terms of anti-inflammatory and analgesic properties. For instance, it has been evaluated in rat models for its ability to reduce inflammation and pain responses, showing effectiveness comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Example Study: Microtubule Stabilization

A study assessed the effects of this compound on tubulin polymerization in cell lines. Results indicated that treatment with the compound led to increased levels of acetylated α-tubulin, a marker for stabilized microtubules, suggesting its role as a microtubule-stabilizing agent.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound possesses moderate metabolic stability, which is essential for maintaining effective concentrations in vivo. Toxicological assessments have also shown relatively low cytotoxicity, enhancing its attractiveness as a candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.